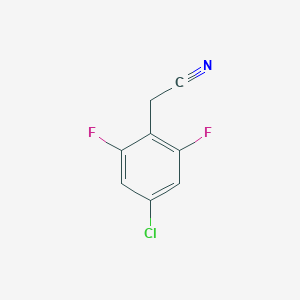

2-(4-Chloro-2,6-difluorophenyl)acetonitrile

Overview

Description

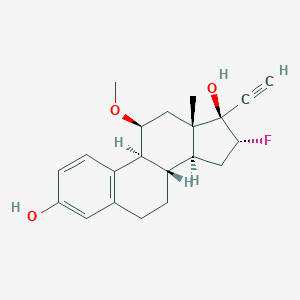

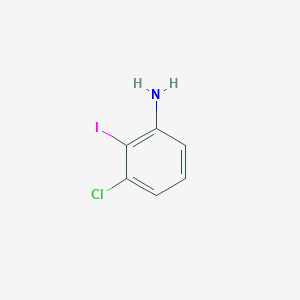

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 537033-53-7 . Its molecular weight is 187.58 and its IUPAC name is (4-chloro-2,6-difluorophenyl)acetonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pharmacology

2-(4-Chloro-2,6-difluorophenyl)acetonitrile: is utilized in pharmacological research as a precursor for synthesizing pyrrolidine-2-carboxamides , which are compounds of interest in the development of anticancer agents. The tri-halogenated nature of the compound provides a reactive site for further chemical modifications, allowing for the creation of molecules that can interact with specific biological targets.

Material Science

In material science, this compound serves as an organic building block for creating new materials. Its molecular structure can be incorporated into polymers or small molecules that have potential applications in electronics, coatings, or as part of composite materials .

Organic Synthesis

2-(4-Chloro-2,6-difluorophenyl)acetonitrile: is a valuable reagent in organic synthesis. It can be used to introduce the 4-chloro-2,6-difluorophenyl group into a variety of molecular frameworks, which is particularly useful in the synthesis of complex organic molecules .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as HPLC, LC-MS, or UPLC .

Environmental Science

In environmental science, research involving 2-(4-Chloro-2,6-difluorophenyl)acetonitrile could focus on its behavior in the environment, its potential as a tracer for chemical processes, or its degradation products .

Biochemistry

In biochemistry, the compound’s interactions with biological molecules can be studied. It could be used to probe the structure and function of enzymes, receptors, or other proteins, providing insights into their mechanisms .

Agrochemistry

2-(4-Chloro-2,6-difluorophenyl)acetonitrile: may be explored for its use in agrochemistry, potentially as a component in the synthesis of new pesticides or herbicides. Its chemical properties could be harnessed to develop compounds that target specific pests or weeds without affecting crops .

Chemical Engineering

Lastly, in chemical engineering, this compound could be investigated for its role in process chemistry. It might be used in the development of new synthetic routes or in the optimization of industrial chemical processes .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .

properties

IUPAC Name |

2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQBMSUBGQQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378562 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |

CAS RN |

537033-53-7 | |

| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)